N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
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Overview
Description
N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that features a combination of phenyl, triazole, and hydrazide groups
Preparation Methods
The synthesis of N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves a multi-step process. The initial step often includes the formation of the hydrazide intermediate, followed by the introduction of the triazole ring through cyclization reactions. The final step involves the condensation of the hydrazide with the aldehyde to form the desired compound. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The phenyl rings can undergo electrophilic substitution reactions, introducing various functional groups. Common reagents used in these reactions include acids, bases, and transition metal catalysts.
Scientific Research Applications
N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins and enzymes .
Comparison with Similar Compounds
Similar compounds include:
3-(4-ethoxyphenyl)-N’-[(E)-(4-ethoxyphenyl)methylidene]-4-methyl-1H-pyrazole-5-carbohydrazide: Shares structural similarities but differs in the pyrazole ring.
3,4-dihydroxy-N’-[(E)-(3-methylphenyl)methylidene]benzohydrazide: Similar in having the dihydroxyphenyl group but differs in the rest of the structure. The uniqueness of N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C25H23N5O4S |
---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-2-[[4-(4-ethoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H23N5O4S/c1-2-34-20-11-9-19(10-12-20)30-24(18-6-4-3-5-7-18)28-29-25(30)35-16-23(33)27-26-15-17-8-13-21(31)22(32)14-17/h3-15,31-32H,2,16H2,1H3,(H,27,33)/b26-15+ |
InChI Key |
RTIBDAPUKAXGBM-CVKSISIWSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC(=C(C=C3)O)O)C4=CC=CC=C4 |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC(=C(C=C3)O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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